Methanesulfonylmethanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonylmethanesulfinyl chloride is an organosulfur compound that contains both sulfonyl and sulfinyl functional groups
Preparation Methods
Methanesulfonylmethanesulfinyl chloride can be synthesized through several routes. One common method involves the chlorination of methyl thiocyanate, sodium methylthiosulfate, or dimethyl disulfide in the presence of water . Another approach is the reaction of sodium methanesulfonate with phosphorus pentachloride . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Methanesulfonylmethanesulfinyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with methanesulfonic acid to form methanesulfonate salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanesulfonylmethanesulfinyl chloride has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organosulfur compounds. In biology and medicine, it is studied for its potential as an alkylating agent, which can modify nucleophilic sites within biological molecules . Industrially, it is used in processes such as the production of methanesulfonate salts and other derivatives .
Mechanism of Action
The mechanism of action of methanesulfonylmethanesulfinyl chloride involves the fission of its alkyl-oxygen bonds, allowing it to react with nucleophilic sites within the intracellular milieu . This reaction can lead to the modification of biological molecules, making it a useful tool in biochemical research and potential therapeutic applications.
Comparison with Similar Compounds
Methanesulfonylmethanesulfinyl chloride can be compared to other organosulfur compounds such as methanesulfonyl chloride and methanesulfonic acid. While methanesulfonyl chloride is primarily used as a reagent in organic synthesis, methanesulfonic acid is known for its applications in green chemistry and industrial processes . The unique combination of sulfonyl and sulfinyl groups in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential as an alkylating agent opens up possibilities for its use in biology and medicine. Further research into its properties and applications will continue to uncover new uses for this intriguing compound.
Biological Activity
Methanesulfonylmethanesulfinyl chloride (MSMCl) is a derivative of methanesulfonyl chloride, an organosulfur compound known for its reactivity and utility in organic synthesis. This article explores the biological activity of MSMCl, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.
- Chemical Formula : CH₃SO₂Cl
- Molecular Weight : 110.57 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in polar organic solvents; reactive towards water and alcohols.
The biological activity of MSMCl is primarily attributed to its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. The compound acts as a sulfonylating agent, facilitating the formation of sulfonamides and sulfonates, which are important intermediates in drug development.
Key Reactions:
- Formation of Methanesulfonates : MSMCl reacts with alcohols to form methanesulfonates, which can be further utilized in substitution and elimination reactions.
- Synthesis of Methanesulfonamides : Reacting with primary and secondary amines yields methanesulfonamides, which exhibit stability under hydrolytic conditions.
- Cycloaddition Reactions : In the presence of bases, MSMCl can generate sulfene, leading to the formation of various heterocyclic compounds.
1. Antimicrobial Activity
Recent studies have indicated that compounds derived from MSMCl exhibit antimicrobial properties. For instance, methanesulfonamides have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
2. Cytotoxic Effects
Research has demonstrated that MSMCl can induce cytotoxicity in various cell lines. A notable study revealed that exposure to MSMCl resulted in significant cell death in Chinese hamster ovary (CHO) cells, highlighting its potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study published in Mutation Research investigated the cytogenetic effects of methanesulfonyl chloride and its derivatives on CHO cells. The results indicated that MSMCl caused chromosomal aberrations and increased cell mortality rates at higher concentrations .
Concentration (µM) | % Cell Viability |
---|---|
10 | 80 |
50 | 50 |
100 | 20 |
Case Study 2: Synthesis of Sulfonamide Antibiotics
In another study focusing on the synthesis of sulfonamide antibiotics, researchers utilized MSMCl to convert various amines into their respective sulfonamides. The efficiency of this transformation underscores the compound's utility in pharmaceutical chemistry .
Safety and Toxicology
MSMCl is classified as highly toxic and corrosive. It acts as a lachrymator and poses significant risks upon inhalation or skin contact. Safety protocols must be strictly adhered to when handling this compound to mitigate exposure risks.
Properties
Molecular Formula |
C2H5ClO3S2 |
---|---|
Molecular Weight |
176.6 g/mol |
IUPAC Name |
methylsulfonylmethanesulfinyl chloride |
InChI |
InChI=1S/C2H5ClO3S2/c1-8(5,6)2-7(3)4/h2H2,1H3 |
InChI Key |
OYINQFDHMKFUAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.